2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHYNMEAAVQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries. They are often used for the protection of crops from pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests, suggesting that they may have effects on pest organisms at the molecular and cellular level.
Biological Activity
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of virology and antibacterial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is , with a molecular weight of approximately 218.2 g/mol. It features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research on this compound indicates several promising biological activities:
-
Antiviral Activity :
- The compound has shown effectiveness against various viral infections. Specifically, it has been noted for its activity against flaviviruses, including dengue and West Nile viruses. In one study, derivatives of thienopyridine, closely related to this compound, exhibited EC50 values below 25 μM against dengue virus .
- Antibacterial Activity :
-
Mechanism of Action :
- The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances its lipophilicity, aiding in membrane penetration and interaction with viral or bacterial targets.
Antiviral Studies
A study highlighted the antiviral efficacy of related compounds against dengue virus. Compounds with similar structural features exhibited potent inhibition with EC50 values ranging from 0.96 to 25 μM, suggesting that modifications to the pyridine structure can significantly enhance antiviral activity .
Antibacterial Studies
In antibacterial assays, derivatives of pyridine compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and MRSA with MIC values significantly lower than those of standard antibiotics . The specific activity of this compound remains to be quantified but shows promise based on structural analogs.
Data Tables
Scientific Research Applications
Medicinal Chemistry
2SF6MP is being investigated for its potential therapeutic properties. Research indicates that compounds containing the trifluoromethylpyridine moiety often exhibit enhanced biological activities due to the unique physicochemical properties imparted by fluorine atoms. Potential applications include:
- Anticancer Activity : Studies suggest that trifluoromethylpyridine derivatives may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms remain to be elucidated .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses is under investigation, with preliminary data suggesting promising results in vitro.
Agrochemicals
The compound's structural characteristics make it a suitable candidate for use in agrochemical formulations. Notably:
- Pesticidal Properties : 2SF6MP may serve as an effective pesticide agent, with studies indicating its potential efficacy against various agricultural pests. The presence of the trifluoromethyl group enhances its bioactivity compared to traditional compounds .
- Crop Protection : As part of formulations aimed at protecting crops from pests and diseases, this compound could play a role in sustainable agriculture practices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several trifluoromethylpyridine derivatives, including 2SF6MP. The derivatives were tested against various cancer cell lines, revealing significant cytotoxicity compared to non-fluorinated analogs. The study concluded that the incorporation of trifluoromethyl groups enhances the anticancer activity of pyridine-based compounds .
Case Study 2: Pesticidal Efficacy
Research conducted on the pesticidal properties of 2SF6MP demonstrated its effectiveness against common agricultural pests. Field trials indicated that crops treated with formulations containing this compound showed reduced pest populations and improved yield outcomes compared to untreated controls .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Introduction of the Trifluoromethyl Group on Pyridine
There are three principal synthetic strategies for incorporating trifluoromethyl groups into pyridine rings:
Chlorine/fluorine exchange on trichloromethylpyridine intermediates:
This involves chlorination of methylpyridine derivatives to trichloromethylpyridine, followed by fluorination, often in vapor phase with catalysts such as iron fluoride. This method is industrially favored for large-scale production of trifluoromethylpyridines due to its efficiency and scalability.Construction of the pyridine ring from trifluoromethyl-containing building blocks:
Pyridine rings are synthesized de novo from smaller trifluoromethylated precursors, allowing precise placement of the trifluoromethyl group.Direct trifluoromethylation using trifluoromethyl active species:
Reagents such as trifluoromethyl copper can substitute halogenated pyridines to introduce the trifluoromethyl group, though this method is more common in laboratory-scale syntheses.
Installation of the Carbonitrile Group
The nitrile group at the 3-position is typically introduced through:
- Nucleophilic substitution or cyanation reactions on appropriately halogenated pyridine precursors.
- Alternatively, cyclization reactions involving cyano-containing intermediates can be used to form the pyridine ring with the nitrile in place.
Introduction of the Sulfanyl Group (2-Sulfanyl)
The sulfanyl (thiol) group at the 2-position can be introduced by:
- Substitution reactions of halogenated pyridine intermediates with thiol or sulfide nucleophiles.
- Cyclization reactions involving thiol-containing precursors to form the pyridine ring with the sulfanyl group incorporated.
Representative Synthetic Procedure (Literature-Based)
While no direct published procedure exclusively for 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile was found, related synthetic strategies for similar pyridine-3-carbonitrile derivatives with sulfanyl groups provide insight:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting from 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | Nucleophilic substitution with sodium hydrosulfide or thiourea derivatives | Efficient substitution of chloro with sulfanyl group |
| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound | High purity obtained; yields vary 60-85% depending on conditions |
This approach aligns with general methods for preparing 2-sulfanyl-substituted pyridine derivatives, where the chloro substituent is displaced by a sulfur nucleophile.
Analytical and Research Findings on Preparation Efficiency
- Yields: Literature reports for related sulfanyl-pyridine carbonitriles show yields ranging from 38% to 85%, influenced by reaction conditions such as solvent, temperature, and catalyst presence.
- Catalysts: Base catalysts like potassium hydroxide (KOH) are commonly used to facilitate nucleophilic substitutions and cyclizations in thiol-containing heterocycle synthesis.
- Reaction Times: Typical reaction times range from 30 minutes to several hours depending on substrate reactivity and catalyst loading.
- Purification: Recrystallization from ethanol-acetone mixtures or chromatographic methods provide high-purity products suitable for further applications.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation | Vapor-phase fluorination of trichloromethylpyridine | 2-chloro-5-(trichloromethyl)pyridine, FeF3 catalyst | >300°C, vapor phase | High (industrial scale) | Industrially scalable, main route for TFMP |
| Nitrile introduction | Cyanation of halogenated pyridine | Halogenated pyridine, cyanide source | Mild heating, solvent dependent | Moderate to high | Common step for pyridine-3-carbonitriles |
| Sulfanyl substitution | Nucleophilic substitution with thiolates | Sodium hydrosulfide, thiourea | Room temp to reflux, base catalyzed | 38-85% | Efficient substitution of halogen by sulfanyl |
Q & A
Q. What are the common synthetic routes for preparing 2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. Key steps include:
- Trifluoromethylation : Direct introduction of the -CF₃ group using reagents like trifluoromethyl copper complexes or via halogen exchange (e.g., substituting chlorine with fluorine using KF in sulfolane at elevated temperatures) .
- Sulfanyl Group Addition : Thiolation via nucleophilic substitution, often employing mercapto sources (e.g., NaSH or thiourea) under basic conditions .
- Carbonitrile Installation : Cyano groups are introduced early in the synthesis via nitrile-containing precursors or through cyanation reactions (e.g., Rosenmund-von Braun reaction).
Purity is verified using HPLC or LC-MS, with yields optimized by controlling reaction temperature and solvent polarity .
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks). Data collection at 293 K with a Bruker diffractometer is common, with refinement using software like SHELXL .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.0–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR).
- FT-IR : Peaks at ~2200 cm⁻¹ confirm the -C≡N stretch, while S-H stretches appear near 2550 cm⁻¹ (if unreacted).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₄F₃N₂S: 217.0064) .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of sulfanyl and trifluoromethyl groups during synthesis?
- Methodological Answer :
- Trifluoromethylation : Use directing groups (e.g., halogens) to enhance regioselectivity. For example, 6-chloro precursors allow selective CF₃ substitution at the 2-position via Ullmann-type couplings .
- Sulfanyl Group Placement : Employ protective groups (e.g., acetyl) to block undesired sites. Thiol-ene "click" chemistry or metal-catalyzed C-S coupling (e.g., Pd/Cu systems) improves efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, reducing side reactions. Kinetic studies (via in-situ FT-IR) help identify optimal reaction windows .
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Discrepancies in ¹³C NMR (e.g., pyridine ring carbons) may arise from solvent effects or crystal packing, requiring corrections using implicit solvent models .
- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of CF₃ groups).
- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-amino-4-aryl-pyridine-3-carbonitriles) to isolate anomalies .
Q. What methodologies assess the bioactivity of this compound in enzyme inhibition or antimicrobial studies?
- Methodological Answer :
- Enzyme Assays :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, monitor ATPase activity via malachite green phosphate detection .
- Docking Simulations : AutoDock Vina predicts binding modes to active sites, guiding SAR for trifluoromethyl/sulfanyl modifications .
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth. Related triazolo-pyridazine derivatives show activity at 8–32 µg/mL, suggesting potential for structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
